4-Ethynyl-3-fluoro-N-isopropylbenzamide
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Overview
Description
4-Ethynyl-3-fluoro-N-isopropylbenzamide: is an organic compound with the molecular formula C11H10FNO This compound is characterized by the presence of an ethynyl group, a fluorine atom, and an isopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-fluoro-N-isopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and propargyl bromide.
Formation of Intermediate: 4-fluoroaniline is reacted with isopropyl chloroformate to form 4-fluoro-N-isopropylbenzamide.
Ethynylation: The intermediate is then subjected to ethynylation using propargyl bromide under basic conditions to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3-fluoro-N-isopropylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of 4-ethynyl-3-fluorobenzaldehyde.
Reduction: Formation of 4-ethynyl-3-fluoro-N-isopropylaniline.
Substitution: Formation of 4-ethynyl-3-methoxy-N-isopropylbenzamide.
Scientific Research Applications
4-Ethynyl-3-fluoro-N-isopropylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-fluoro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the fluorine atom can enhance binding affinity through electronic effects. The isopropyl group may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-isopropylbenzamide
- 4-Ethynyl-N-isopropylbenzamide
- 3-Fluoro-N-isopropylbenzamide
Uniqueness
4-Ethynyl-3-fluoro-N-isopropylbenzamide is unique due to the presence of both an ethynyl group and a fluorine atom on the benzamide core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The ethynyl group provides a site for further functionalization, while the fluorine atom can influence the compound’s reactivity and binding interactions.
Properties
IUPAC Name |
4-ethynyl-3-fluoro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-4-9-5-6-10(7-11(9)13)12(15)14-8(2)3/h1,5-8H,2-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGDPQDOIRXKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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